Carbidopa - 28860-95-9

Carbidopa

Catalog Number: EVT-262827
CAS Number: 28860-95-9
Molecular Formula: C10H14N2O4
Molecular Weight: 226.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Carbidopa is a hydrazine derivative classified as a dopa decarboxylase inhibitor. It is commonly used in scientific research to investigate the role of dopamine in various biological processes, particularly in the context of Parkinson's disease and other neurological disorders. Carbidopa's primary function in research is to inhibit the peripheral conversion of levodopa into dopamine, allowing for a more controlled study of levodopa's effects on the central nervous system [, , , , , , , ].

Chemical Reactions Analysis

Carbidopa is primarily known for its reaction with aromatic L-amino acid decarboxylase, inhibiting the enzyme's activity and preventing the decarboxylation of levodopa into dopamine in peripheral tissues [, , , ]. This inhibition is crucial for maximizing levodopa's availability for transport to the brain.

Mechanism of Action

Carbidopa functions as a peripheral dopa decarboxylase inhibitor. It competitively binds to the active site of the enzyme, aromatic L-amino acid decarboxylase, preventing the conversion of levodopa to dopamine outside the central nervous system [, , , ]. Because Carbidopa doesn't cross the blood-brain barrier, it does not affect levodopa's conversion to dopamine in the brain, allowing researchers to study the central effects of levodopa more precisely.

Applications
  • Parkinson's Disease Research: Carbidopa is frequently employed in research exploring the mechanisms of Parkinson's disease and evaluating the efficacy of various levodopa formulations and administration methods for treating motor fluctuations in patients [, , , , , , , , ]. By inhibiting peripheral levodopa decarboxylation, Carbidopa helps researchers understand the pharmacokinetics and pharmacodynamics of levodopa in the context of Parkinson's disease.
  • Metabolic Studies: Carbidopa's ability to influence tryptophan metabolism has made it a valuable tool in metabolic studies. Research has shown that Carbidopa can alter tryptophan metabolism in cancer cells, leading to the formation of specific metabolites like indole-3-acetonitrile, providing insights into cancer cell proliferation and potential therapeutic targets [, , ].
  • Renal Function Research: Studies using Carbidopa have explored its role in regulating renal function, particularly phosphate and sodium excretion. Carbidopa's ability to influence dopamine production in the kidneys has been found to impact phosphate reabsorption and potentially modulate sodium excretion during saline-induced natriuresis [, ].
  • Immunological Studies: Carbidopa has been investigated for its potential immunosuppressive effects. Research has shown that Carbidopa can inhibit T-cell activation, which may contribute to its ability to mitigate autoimmune conditions like experimental autoimmune encephalitis and collagen-induced arthritis in animal models []. These findings suggest possible applications for Carbidopa in treating autoimmune diseases.
  • Cardiovascular Studies: Carbidopa is used in research investigating the cardiovascular effects of levodopa in Parkinson's disease patients. By reducing peripheral dopamine levels, Carbidopa minimizes cardiovascular side effects associated with levodopa, allowing researchers to study levodopa's impact on the cardiovascular system more accurately [].
Future Directions
  • Exploring Carbidopa's Potential as an Anticancer Drug: Given its effects on tryptophan metabolism and tumor growth in preclinical studies, further research is needed to evaluate Carbidopa's potential as a standalone or combination anticancer therapy [, , ]. Clinical trials are necessary to assess its efficacy and safety in human cancer patients.
  • Optimizing Continuous Subcutaneous Carbidopa Delivery: Further research can focus on refining the technology and optimizing the dosage regimens for continuous subcutaneous Carbidopa delivery to provide a less invasive and more convenient alternative to current continuous levodopa infusion methods [, ].
  • Investigating Carbidopa's Immunomodulatory Effects: The immunosuppressive effects of Carbidopa warrant further investigation, particularly its potential to treat autoimmune diseases. Research is needed to elucidate the underlying mechanisms of Carbidopa's action on T cells and its effectiveness in suppressing inflammatory responses in various autoimmune conditions [].
  • Understanding Carbidopa's Role in Renal Function: Further research is needed to fully understand Carbidopa's role in regulating renal function, particularly its impact on phosphate and sodium excretion. Investigating the interplay between Carbidopa, dopamine, and renal transport mechanisms will provide a better understanding of its potential applications in managing renal disorders [, ].

Levodopa

Compound Description: Levodopa, also known as L-DOPA, is a naturally occurring amino acid and a precursor to dopamine. It is primarily used as a medication for the treatment of Parkinson's disease (PD). Levodopa is often administered in conjunction with a peripheral dopa-decarboxylase inhibitor, such as carbidopa, to prevent its conversion to dopamine outside the brain, thereby increasing its bioavailability within the central nervous system and reducing side effects. [, , , , , , , , , , , , , , , , , , , , ]

Relevance: Levodopa is intrinsically linked to carbidopa in the context of Parkinson's disease treatment. While levodopa acts as a dopamine precursor, carbidopa's role is to prevent its premature conversion to dopamine in the periphery. This allows for greater levodopa concentrations to reach the brain, where it can then be converted to dopamine and exert its therapeutic effect. Numerous studies showcased in the provided papers focus on the pharmacokinetic interactions and combined efficacy of levodopa and carbidopa in managing PD symptoms. [, , , , , , , , , , , , , , , , , , ]

Benserazide

Compound Description: Benserazide is another peripheral dopa-decarboxylase inhibitor, similar in function to carbidopa. It is used in combination with levodopa for the treatment of Parkinson's disease. Like carbidopa, benserazide does not cross the blood-brain barrier and therefore only prevents the conversion of levodopa to dopamine outside the brain. This enhances the amount of levodopa available to enter the brain and be converted to dopamine, resulting in more effective treatment of PD symptoms. [, , ]

Relevance: Benserazide and carbidopa share a very similar mechanism of action and are both used in conjunction with levodopa for the treatment of Parkinson's disease. They are both peripheral dopa-decarboxylase inhibitors that prevent the premature conversion of levodopa to dopamine outside the brain. Some papers even investigate the potential clinical interchangeability of levodopa-benserazide and levodopa-carbidopa formulations. [, , ]

3-O-Methyldopa (3-OMD)

Compound Description: 3-O-Methyldopa (3-OMD) is a major metabolite of levodopa formed by the action of the enzyme catechol-O-methyltransferase (COMT). While not directly involved in dopamine synthesis, 3-OMD can compete with levodopa for transport across the blood-brain barrier, potentially affecting levodopa's efficacy. [, , , , ]

Relevance: As a significant metabolite of levodopa, 3-OMD's presence and levels are impacted by the co-administration of carbidopa. Carbidopa indirectly influences 3-OMD levels by increasing levodopa bioavailability, making more of it available for conversion to 3-OMD. Understanding the interplay between carbidopa, levodopa, and 3-OMD is crucial for optimizing levodopa therapy and managing potential side effects. [, , , , ]

Entacapone

Compound Description: Entacapone is a drug that inhibits the enzyme catechol-O-methyltransferase (COMT), thereby preventing the breakdown of levodopa and increasing its availability to the brain. It is often used as adjunctive therapy in Parkinson's disease patients taking levodopa/carbidopa to prolong levodopa's effect and reduce motor fluctuations. [, , ]

Relevance: While not structurally related to carbidopa, entacapone plays a significant role in the overall therapeutic strategy for Parkinson's disease alongside levodopa and carbidopa. By inhibiting COMT, entacapone complements carbidopa's action in enhancing levodopa bioavailability. Studies mentioned in the provided papers investigate the clinical and pharmacokinetic benefits of combining entacapone with levodopa/carbidopa therapy in PD patients. [, , ]

Dopamine

Compound Description: Dopamine is a neurotransmitter playing a crucial role in motor control, motivation, and reward pathways in the brain. Its deficiency is a hallmark of Parkinson's disease. While dopamine itself cannot cross the blood-brain barrier, its precursor, levodopa, can. [, , , , , , , , , , , , , , , ]

Relevance: Dopamine is at the core of the therapeutic strategy involving carbidopa. Carbidopa's primary function is to ensure that levodopa, the dopamine precursor, reaches the brain in sufficient quantities to be converted into dopamine. By inhibiting peripheral dopa-decarboxylase, carbidopa prevents the premature degradation of levodopa to dopamine outside the brain, thereby allowing for higher dopamine levels in the central nervous system where it is needed. [, , , , , , , , , , , , , , , ]

Foslevodopa and Foscarbidopa

Compound Description: Foslevodopa and foscarbidopa are prodrugs of levodopa and carbidopa, respectively. They are designed for continuous subcutaneous administration. These prodrugs are converted to their active forms, levodopa and carbidopa, in the body. This continuous delivery method aims to achieve more stable plasma concentrations of levodopa and potentially improve the management of motor fluctuations in Parkinson's disease. [, ]

Relevance: Foslevodopa and foscarbidopa are directly related to levodopa and carbidopa, respectively, as their prodrug counterparts. These compounds share the same therapeutic targets and aim to improve the management of Parkinson's disease. The research highlighted in the provided papers focuses on the pharmacokinetic profiles and potential clinical benefits of these prodrug formulations in comparison to traditional levodopa/carbidopa therapies. [, ]

α-Methyldopa

Compound Description: α-Methyldopa is an antihypertensive drug that acts centrally as an α2-adrenergic receptor agonist. Although it shares some structural similarities with carbidopa, its primary mechanism of action and therapeutic application differ. []

Relevance: While α-methyldopa and carbidopa possess structural similarities, their clinical applications and mechanisms of action are distinct. The research mentioned in the provided papers explores the potential for carbidopa and related compounds to influence the development of autoimmune hemolytic anemia (AIHA) in mouse models, with α-methyldopa serving as a comparative agent. []

Indole-3-Acetonitrile (IAN)

Compound Description: Indole-3-acetonitrile (IAN) is a metabolite of tryptophan, an essential amino acid. Research suggests that carbidopa, by inhibiting enzymes involved in tryptophan metabolism, can lead to increased IAN formation in certain cancer cells. IAN has been observed to promote the proliferation of breast cancer and melanoma cells in vitro. []

Relevance: IAN's connection to carbidopa stems from the observation that carbidopa can alter tryptophan metabolism, leading to elevated IAN levels. This finding, though preliminary, suggests a potential explanation for why carbidopa use in Parkinson's disease patients may not consistently reduce the incidence of breast cancer and melanoma. []

Properties

CAS Number

28860-95-9

Product Name

Carbidopa

IUPAC Name

(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/t10-/m0/s1

InChI Key

TZFNLOMSOLWIDK-JTQLQIEISA-N

SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN

Solubility

3.8 mg/L

Synonyms

Carbidopa
Carbidopa, (R)-Isomer
Carbidopa, (S)-Isomer
Lodosin
Lodosyn
Methyldopahydrazine
MK 485
MK 486
MK-485
MK-486
MK485
MK486

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.